![molecular formula C10H14O3 B6331386 (2-Ethoxy-4-methoxyphenyl)methanol CAS No. 181819-54-5](/img/structure/B6331386.png)
(2-Ethoxy-4-methoxyphenyl)methanol
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Overview
Description
“(2-Ethoxy-4-methoxyphenyl)methanol” is a chemical compound. It has a molecular formula of C9H12O2 and a molecular weight of 152.1904 . It is also known by other names such as 4-Methoxyphenethyl alcohol, 2-(p-Methoxyphenyl)ethanol, p-Methoxyphenethyl alcohol, 4-Methoxy-β-phenethyl alcohol, Benzeneethanol, 4-methoxy-, p-Methoxyphenylethyl alcohol, 4-Methoxyphenylethanol, and 2-(4-Methoxyphenyl)ethan-1-ol .
Molecular Structure Analysis
The molecular structure of “(2-Ethoxy-4-methoxyphenyl)methanol” can be represented by the IUPAC Standard InChI: InChI=1S/C9H12O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Asymmetric Synthesis of α-Hydroxy Esters
(2-Ethoxy-4-methoxyphenyl)methanol has been utilized as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This approach leverages bidentate chelation-controlled alkylation of glycolate enolate, contributing significantly to the field of asymmetric synthesis (Jung, Ho, & Kim, 2000).
Ligand Exchange Reactions
The compound has shown potential in ligand exchange reactions, particularly in the study of [Et4N]3[W2(CO)6(OMe)3]. It was observed that methoxide ligands can be substituted with alcohols, provided the incoming alcohol is more acidic than methanol. This highlights its role in facilitating ligand substitution reactions (Klausmeyer, Adrian, Khan, Reibenspies, 2003).
Electrosynthesis Applications
In electrosynthesis, (2-Ethoxy-4-methoxyphenyl)methanol has been involved in the anodic oxidation of related compounds, demonstrating its role in the generation of α-methoxylated products, which can be further used in synthetic applications (Furuta & Fuchigami, 1998).
Synthesis of Hexahydro-1H-furo[3,4-c]pyran Derivatives
The compound has been used in Prins cyclization reactions to synthesize novel series of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives. This application underscores its utility in the synthesis of complex organic compounds (Reddy, Sreelatha, Kishore, Borkar, Yadav, 2012).
Catalysis in Oxidation Reactions
It has been part of catalytic systems used in the oxidation of primary alcohols and hydrocarbons. Such applications are essential in developing efficient and reusable catalysts for various industrial processes (Ghorbanloo & Maleki Alamooti, 2017).
Proton Exchange Membranes
In the field of materials science, derivatives of this compound have been utilized in the development of poly(arylene ether sulfone) proton exchange membranes. These membranes show promising applications in fuel cell technology due to their high proton conductivities and low methanol permeabilities (Wang, Shin, Lee, Kang, Lee, Guiver, 2012).
Safety and Hazards
properties
IUPAC Name |
(2-ethoxy-4-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-13-10-6-9(12-2)5-4-8(10)7-11/h4-6,11H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPODGWMLFPIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxy-4-methoxyphenyl)methanol |
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